

3-Aminobenzonitrile chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-Aminobenzonitrile

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An In-depth Technical Guide to 3-Aminobenzonitrile

This guide provides a comprehensive overview of **3-Aminobenzonitrile**, a significant chemical intermediate in various industrial and research applications. It covers its chemical identity, physicochemical properties, detailed synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

3-Aminobenzonitrile is an organic compound consisting of a benzene ring substituted with an amino group (-NH_2) and a nitrile group ($\text{-C}\equiv\text{N}$) at positions 1 and 3, respectively.

- IUPAC Name: **3-aminobenzonitrile**[\[1\]](#)
- Synonyms: 3-Cyanoaniline, m-Aminobenzonitrile[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Chemical Formula: $\text{C}_7\text{H}_6\text{N}_2$ [\[1\]](#)[\[2\]](#)
- CAS Number: 2237-30-1[\[1\]](#)

The structure is characterized by the aromatic ring which imparts stability, while the amino and nitrile functional groups provide reactive sites for a wide range of chemical transformations.

Physicochemical and Spectroscopic Data

The properties of **3-Aminobenzonitrile** are summarized in the table below. It typically appears as a brown or white to light yellow crystalline solid.[\[2\]](#)[\[4\]](#)

Property	Value	Reference
Molecular Weight	118.14 g/mol	[2] [3] [5]
Melting Point	48-53 °C	[4] [5]
Boiling Point	288-290 °C	[4]
Density	~1.1 g/cm ³	[6]
Appearance	Brown crystalline solid	[2] [4]
Solubility	Soluble in Methanol	[4]
Flash Point	112 °C	[4]
pKa	2.75 (at 25°C)	[4]
Topological Polar Surface Area	49.8 Å ²	[2] [6]

Experimental Protocols: Synthesis of 3-Aminobenzonitrile

3-Aminobenzonitrile is a crucial intermediate used in the synthesis of pharmaceuticals, dyes, and agrochemicals.[\[4\]](#)[\[7\]](#) For instance, it is a precursor for Tacrine, a drug used for the treatment of Alzheimer's disease.[\[8\]](#) A common and high-yield laboratory-scale synthesis involves the dehydration of 3-aminobenzamide.

Protocol: Synthesis via Dehydration of 3-Aminobenzamide[\[8\]](#)[\[9\]](#)

This two-step protocol involves the dehydration of 3-aminobenzamide using thionyl chloride, followed by hydrolysis.

Materials and Equipment:

- 1000 mL three-necked reaction flask with a reflux condenser and dropping funnel
- Heating mantle and magnetic stirrer
- 3-aminobenzamide
- Toluene
- Thionyl chloride (SOCl_2)
- 30% Sodium hydroxide (NaOH) solution
- Water
- Filtration apparatus (e.g., Büchner funnel)
- Standard laboratory glassware

Step 1: Dehydration

- To the 1000 mL reaction flask, add 510 g of toluene and 102 g (0.75 mol) of 3-aminobenzamide.^[8]
- Begin stirring and heat the mixture to a temperature of 90-100°C.^[8]
- Slowly add 205 g (1.72 mol) of thionyl chloride to the flask via the dropping funnel.^[8] A significant amount of gas (HCl and SO_2) will be evolved; ensure the reaction is performed in a well-ventilated fume hood.
- After the addition of thionyl chloride is complete, continue heating the reaction mixture until all solid materials have dissolved and gas evolution ceases.^[8]
- Cool the resulting solution to 50-60°C to obtain the "dehydrating liquid" for the next step.^[8]

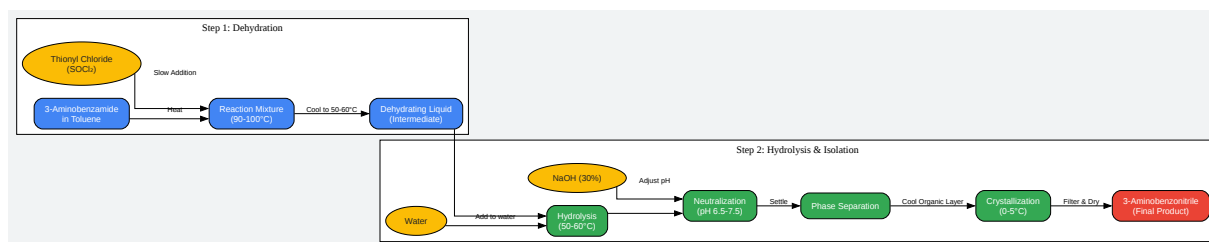
Step 2: Hydrolysis and Isolation

- In a separate flask, add 102 g of water and heat it to 50-60°C with stirring.^{[8][9]}

- Carefully add the dehydrating liquid from Step 1 dropwise to the hot water.^[8] Control the rate of addition to manage the evolution of SO₂ gas.
- Once the addition is complete, continue stirring until no more gas is released.^[8]
- While the solution is still hot, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution.^[8]^[9]
- Transfer the mixture to a separatory funnel and allow the layers to separate.
- Collect the organic (toluene) layer and cool it slowly to 0-5°C with gentle stirring to induce crystallization.^[8]^[9]
- Filter the resulting precipitate, wash the crystals with a small amount of cold (0-5°C) toluene, and dry the product.^[8]
- This procedure typically yields approximately 80.8 g (91.3% yield) of **3-Aminobenzonitrile** with a purity of 99.6% as determined by GC.^[8]^[9]

Visualization of Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of **3-Aminobenzonitrile** from 3-aminobenzamide as described in the protocol above.



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Caption: Synthesis workflow for **3-Aminobenzonitrile**.

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